molecular formula C8H8N2O B591472 (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1065100-83-5

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B591472
CAS No.: 1065100-83-5
M. Wt: 148.165
InChI Key: VWPSBHFXPGWHDI-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1065100-83-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H8N2O .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .

Scientific Research Applications

  • Synthesis of Derivatives : The synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their derivatives from aryl(3-isocyanopyridin-4-yl)methanones has been reported. These compounds are synthesized using commercially available pyridin-3-amine and aryl Grignard reagents. The synthesized alcohols can be O-acylated to form acetates, indicating their potential in chemical synthesis and modification (Kobayashi et al., 2011).

  • Supramolecular Chemistry : In a study, a triple-strand helical supramolecular complex was formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I). This demonstrates the role of pyrrolo[2,3-b]pyridine derivatives in forming complex molecular structures, which is significant in the field of supramolecular chemistry (Lam et al., 1997).

  • Corrosion Inhibition : (1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol, a derivative, has been investigated as a corrosion inhibitor for mild steel in acidic medium. This compound shows effectiveness in protecting metal surfaces, highlighting its potential application in industrial corrosion control (Ma et al., 2017).

  • Molecular Structure Studies : Research on various pyrrolo[2,3-b]pyridine derivatives, such as 5,7-Di­bromo-1′-methyl-2′-(4-methoxy­benzoyl)-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-3′′-1H-indole-2,2′′(3H,3′′H)-dione methanol solvate, has been conducted to understand their molecular structures, intermolecular hydrogen bonds, and stabilizing interactions (Seshadri et al., 2004).

  • Synthetic Methodology : Studies on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, and the development of novel methodologies for producing such derivatives, have been explored. This research is significant for synthetic chemistry, offering new approaches to create complex molecules (Nedolya et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol interacts with FGFRs, inhibiting their activity . This inhibition is achieved by the compound binding to the receptors, which prevents them from activating downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that a derivative of this compound, referred to as compound 4h, has a low molecular weight, which would be beneficial to its subsequent optimization .

Result of Action

In vitro, compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-3-ylmethanol, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is worth noting that the effectiveness of fgfr inhibitors, such as this compound, can be influenced by the specific genetic and cellular environment of the cancer cells they target .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol”, is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a proven target for cancer therapeutics . The compound 4h, in particular, has been identified as a promising lead compound for further optimization .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSBHFXPGWHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655604
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065100-83-5
Record name (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
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